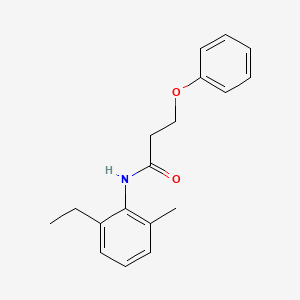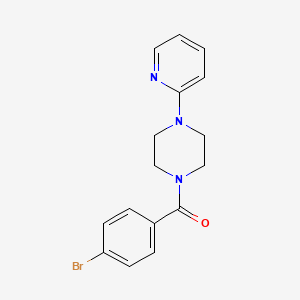
N-(2-ethyl-6-methylphenyl)-3-phenoxypropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethyl-6-methylphenyl)-3-phenoxypropanamide is a chemical compound that has garnered interest in various fields due to its unique structural properties and potential applications. This compound is characterized by the presence of an amide group attached to a phenyl ring substituted with ethyl and methyl groups, as well as a phenoxypropanamide moiety.
Mécanisme D'action
Safety and Hazards
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethyl-6-methylphenyl)-3-phenoxypropanamide typically involves the reaction of 2-ethyl-6-methylaniline with 3-phenoxypropanoic acid. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the reproducibility and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-ethyl-6-methylphenyl)-3-phenoxypropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Introduction of various substituents on the phenyl ring.
Applications De Recherche Scientifique
N-(2-ethyl-6-methylphenyl)-3-phenoxypropanamide has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetochlor: A widely used herbicide with a similar structural motif.
Metolachlor: Another herbicide with comparable chemical properties.
N-(2-ethyl-6-methylphenyl)alanine: A precursor in the synthesis of herbicides.
Uniqueness
N-(2-ethyl-6-methylphenyl)-3-phenoxypropanamide stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. Its structural features allow for diverse chemical modifications, making it a versatile compound in research and industry.
Propriétés
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-3-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-3-15-9-7-8-14(2)18(15)19-17(20)12-13-21-16-10-5-4-6-11-16/h4-11H,3,12-13H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCDHVZTHNRRSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CCOC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
10.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49670606 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-{4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5535117.png)
![[3-(cyclopropylmethyl)-1-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethyl)piperidin-3-yl]methanol](/img/structure/B5535124.png)
![1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]benzo[cd]indol-2(1H)-one](/img/structure/B5535131.png)
![4-(3-hydroxy-3-methylbutyl)-N-[2-(tetrahydro-3-furanyl)ethyl]benzamide](/img/structure/B5535151.png)
![1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B5535159.png)
![7-allyl-2-(azepan-1-ylcarbonyl)-6-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B5535164.png)
![1-(tetrahydro-2-furanylcarbonyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5535172.png)
![2-[3-(3,5-Dichloro-2-methoxyphenyl)-4-phenyl-3,4-dihydropyridazin-6-yl]indene-1,3-dione](/img/structure/B5535178.png)
![N-{(3S*,4R*)-1-[3-(4-fluorophenoxy)propyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5535194.png)
![3-[5-(3,4-dichlorophenyl)-2-furyl]-2-phenylacrylonitrile](/img/structure/B5535208.png)

![4-{5-[(2,3-dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B5535219.png)
![1-(3-Fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B5535235.png)
![ethyl 3-{[(2-pyridin-3-ylpyrimidin-5-yl)carbonyl]amino}azepane-1-carboxylate](/img/structure/B5535236.png)
